molecular formula C24H19N7OS B5542161 4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide

4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide

Cat. No. B5542161
M. Wt: 453.5 g/mol
InChI Key: UAHYPGLQLIGLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemicals known for their heterocyclic frameworks, which often exhibit significant biological activities. The studies found focus on compounds with similar structures, detailing their synthesis, potential applications, and analyses.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic heterocyclic scaffolds to achieve complex derivatives through reactions like cyclization, alkylation, and amidation. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of amino-pyrazoles with aldehydes or carboxylic acids derivatives to form the desired scaffold with various substituents (Heravi et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, reveals the conformational preferences of these compounds and how substituents affect their overall structure. For example, compounds with a pyrazoline ring adopt a flat-envelope conformation, with substituents influencing the orientation and electronic properties of the molecule (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions, to produce a wide array of heterocyclic derivatives. Their chemical properties are influenced by the nature and position of substituents on the heterocyclic core (El-Mariah et al., 2006).

Scientific Research Applications

Synthesis of Thiazole and Pyrazole Derivatives

Thiazole and pyrazole derivatives have been synthesized through various chemical reactions, showcasing the versatility of these compounds in organic synthesis. For instance, the synthesis of thiazolopyrimidines and thiazolotriazines from 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide demonstrates the potential for creating complex molecules with diverse functional groups, which could be explored for various scientific applications (El-Dean, 1992).

Anticancer and Anti-inflammatory Activities

Some derivatives of pyrazole and thiazole have been investigated for their biological activities, including anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of such compounds (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial activity of novel compounds is a significant area of research, contributing to the development of new antimicrobial agents. Pyridazine derivatives, for instance, have been synthesized and tested for their antimicrobial properties, highlighting the potential of these compounds in addressing microbial resistance (El-Mariah et al., 2006).

Antiviral Activity

Exploring the antiviral activity of novel compounds is crucial for developing new therapeutic agents against viral infections. Pyrazolopyridines and related compounds have been synthesized and assessed for their antiviral activity, including against HSV1 and HAV-MBB, showcasing the potential application of these compounds in antiviral drug discovery (Attaby et al., 2006).

properties

IUPAC Name

4-methyl-2-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7OS/c1-16-22(33-24(26-16)17-6-3-2-4-7-17)23(32)28-19-10-8-18(9-11-19)27-20-12-13-21(30-29-20)31-15-5-14-25-31/h2-15H,1H3,(H,27,29)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYPGLQLIGLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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